N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bithiophene Moiety: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.
Introduction of the Hydroxyethyl Group: This step may involve the reaction of the bithiophene intermediate with an appropriate hydroxyethylating agent under basic conditions.
Attachment of the Methylsulfanylphenyl Group: This can be done through nucleophilic substitution reactions where the hydroxyethyl intermediate reacts with a methylsulfanylphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxyethyl group to an ethyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as bioactive molecules. The presence of the hydroxyethyl and methylsulfanylphenyl groups suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The bithiophene moiety is known for its electronic properties, which could be harnessed in drug design.
Industry
In the industrial sector, this compound may find applications in the development of organic electronic materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide: can be compared to other bithiophene derivatives, such as:
Uniqueness
The uniqueness of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[3-(methylsulfanyl)phenyl]ethanediamide lies in its combination of functional groups, which confer specific electronic and chemical properties. The presence of the hydroxyethyl and methylsulfanylphenyl groups distinguishes it from simpler bithiophene derivatives, potentially enhancing its reactivity and application potential.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c1-25-14-4-2-3-13(9-14)21-19(24)18(23)20-10-15(22)17-6-5-16(27-17)12-7-8-26-11-12/h2-9,11,15,22H,10H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSVFYIJQVVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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